undec-10-enyl 4-benzoylbenzoate
Description
Undec-10-enyl 4-benzoylbenzoate is an ester derivative of 4-benzoylbenzoic acid, featuring an unsaturated aliphatic chain (undec-10-enyl group) esterified to the aromatic carboxylic acid moiety. Its structure combines a long-chain unsaturated alkyl group with a benzoyl-substituted aromatic ring, making it distinct in both reactivity and application. This compound is primarily utilized in polymer chemistry, particularly in the synthesis of biobased aliphatic polyesters via acyclic diene metathesis (ADMET) polymerization. Research demonstrates its role in producing polymers with superior tensile strength and elongation at break compared to conventional polyolefins like HDPE and LDPE . Additionally, polyesters derived from this compound exhibit chemical recyclability, as they can be depolymerized into monomers using catalytic transesterification, aligning with circular economy principles .
Properties
CAS No. |
55906-02-0 |
|---|---|
Molecular Formula |
C25H30O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
undec-10-enyl 4-benzoylbenzoate |
InChI |
InChI=1S/C25H30O3/c1-2-3-4-5-6-7-8-9-13-20-28-25(27)23-18-16-22(17-19-23)24(26)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2 |
InChI Key |
LRXDLMRQNQISDD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-enyl 4-benzoylbenzoate typically involves the esterification of undec-10-enol with 4-benzoylbenzoic acid. One common method involves the reaction of undec-10-enol with 4-benzoylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Undec-10-enyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-10-enyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group in the benzoylbenzoate moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Undec-10-enyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of undec-10-enyl 4-benzoylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The undec-10-enyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Estimated based on structural analogs; exact formula requires further validation.
Solubility and Reactivity
The benzoyl group in this compound enhances UV absorption and reduces polarity compared to hydroxyl-substituted analogs like 10-undecen-1-yl 4-hydroxybenzoate. This difference is reflected in their solubility profiles:
- This compound: Soluble in non-polar solvents (e.g., toluene, chloroform).
- 10-Undecen-1-yl 4-hydroxybenzoate: Partially soluble in polar solvents (e.g., methanol) due to hydrogen bonding .
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